2-Amino-3,5-diiodobenzoic acid
Overview
Description
2-Amino-3,5-diiodobenzoic acid is an organic compound with the molecular formula C7H5I2NO2. It is a derivative of benzoic acid, where two iodine atoms are substituted at the 3 and 5 positions, and an amino group is substituted at the 2 position. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3,5-diiodobenzoic acid typically involves the iodination of 2-aminobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds as follows:
- Dissolve 2-aminobenzoic acid in a suitable solvent like acetic acid.
- Add iodine and potassium iodate to the solution.
- Heat the mixture to facilitate the iodination reaction.
- After completion, cool the reaction mixture and precipitate the product by adding water.
- Filter and purify the product through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors for the iodination reaction.
- Continuous monitoring of reaction conditions to ensure high yield and purity.
- Advanced purification techniques such as column chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Alkylated derivatives of this compound.
Oxidation: Quinone derivatives.
Reduction: Deiodinated benzoic acid derivatives.
Scientific Research Applications
2-Amino-3,5-diiodobenzoic acid is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in radiopharmaceuticals due to its iodine content.
Mechanism of Action
The mechanism of action of 2-amino-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can influence the activity of enzymes and proteins, making the compound useful in biochemical studies.
Comparison with Similar Compounds
- 2-Amino-3,5-dibromobenzoic acid
- 2-Amino-3,5-dichlorobenzoic acid
- 2-Amino-3,5-difluorobenzoic acid
Comparison:
- The iodine atoms confer unique properties such as higher density and specific interactions in biological systems, making it distinct from other halogenated benzoic acids .
2-Amino-3,5-diiodobenzoic acid: has a higher molecular weight and different reactivity due to the presence of iodine atoms compared to its bromine, chlorine, and fluorine analogs.
Properties
IUPAC Name |
2-amino-3,5-diiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIBDMCPIREZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060575 | |
Record name | Benzoic acid, 2-amino-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-86-9 | |
Record name | 2-Amino-3,5-diiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-amino-3,5-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3,5-diiodobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-amino-3,5-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-amino-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diiodoanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.275 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-amino-3,5-diiodobenzoic acid in the synthesis of 2,3,5-triiodobenzoic acid, and what are the implications of this process?
A1: this compound serves as a crucial starting material in synthesizing 2,3,5-triiodobenzoic acid (TIBA) []. This synthesis involves reacting this compound with sodium iodide (¹³¹I). This process is particularly significant for creating radiolabeled TIBA, which can be used in various research applications, such as studying the compound's metabolism and distribution in living organisms [].
Q2: What are the structural features of this compound, and how have these been investigated?
A2: While the provided abstracts don't delve into the detailed spectroscopic characterization of this compound, one study mentions its "synthesis, structural and computational characterization" []. This suggests that researchers have employed various techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate its structure. These investigations likely focused on the compound's bond lengths, bond angles, and overall three-dimensional conformation, providing valuable insights into its potential interactions with other molecules.
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